molecular formula C24H28N4O3 B2551955 N-(2-ethylphenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide CAS No. 1286706-14-6

N-(2-ethylphenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Cat. No.: B2551955
CAS No.: 1286706-14-6
M. Wt: 420.513
InChI Key: QFBIYXSFIDEYFB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

N-(2-ethylphenyl)-2-(4-(3-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, and similar pyrazole-acetamide derivatives, have been investigated for their ability to form coordination complexes with metal ions. Research conducted by Chkirate et al. (2019) explored the synthesis and characterization of Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes were further analyzed for their antioxidant activities, demonstrating significant antioxidant properties through various assays, such as DPPH, ABTS, and FRAP. The study highlights the potential of such compounds in developing antioxidant agents and explores their structural chemistry through X-ray crystallography, revealing intricate supramolecular architectures facilitated by hydrogen bonding interactions (Chkirate et al., 2019).

Inhibition of Fatty Acid Synthesis

Compounds structurally related to this compound, such as chloroacetamide herbicides, have been studied for their ability to inhibit fatty acid synthesis. Weisshaar and Böger (1989) investigated the effects of chloroacetamides on fatty acid synthesis in the green alga Scenedesmus Acutus, highlighting the biochemical impact of these compounds on primary metabolic pathways. Such research provides insights into the broader applications and effects of acetamide derivatives in biological systems (Weisshaar & Böger, 1989).

Chemoselective Acetylation

The chemoselective acetylation of aminophenols to produce specific acetamide derivatives has significant implications in pharmaceutical synthesis. Magadum and Yadav (2018) demonstrated a process to achieve chemoselective monoacetylation using immobilized lipase, optimizing various parameters for efficient production. This research underscores the utility of acetamide derivatives in synthesizing intermediates for antimalarial and other medicinal drugs, showcasing the adaptability and importance of these compounds in synthetic chemistry (Magadum & Yadav, 2018).

Comparative Metabolism and Structural Orientation

The metabolism of chloroacetamide herbicides and their effects on liver microsomes have been extensively studied, with findings indicating differences in metabolic pathways between human and rat liver microsomes. Such research sheds light on the potential human health implications of exposure to these compounds, contributing to a better understanding of their toxicological profiles (Coleman et al., 2000). Additionally, the structural study of amide derivatives reveals various spatial orientations and their implications for anion coordination, offering insights into the molecular configurations that enhance or inhibit specific chemical interactions (Kalita & Baruah, 2010).

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(3-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-3-18-7-4-5-10-22(18)25-23(29)17-28-16-21(19-8-6-9-20(15-19)30-2)24(26-28)27-11-13-31-14-12-27/h4-10,15-16H,3,11-14,17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBIYXSFIDEYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.